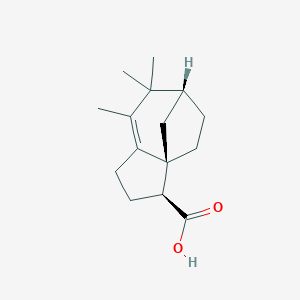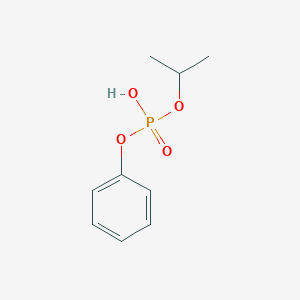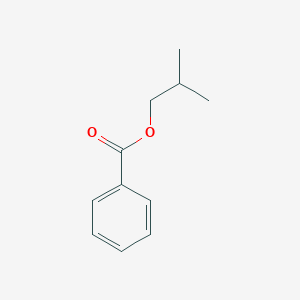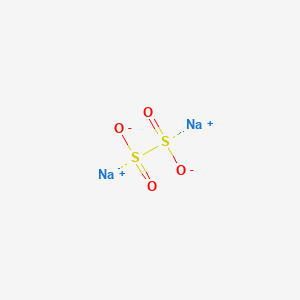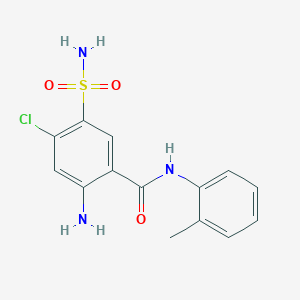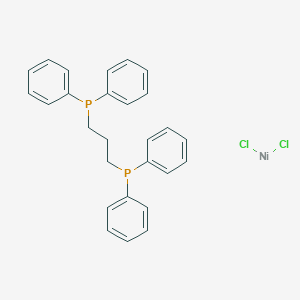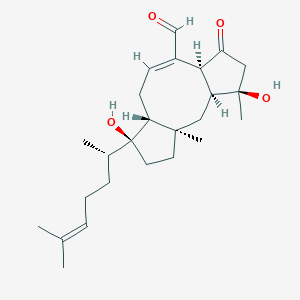![molecular formula C14H17N2NaO4S3 B106576 Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate CAS No. 18056-77-4](/img/structure/B106576.png)
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate, also known as STS, is a compound that has been used extensively in scientific research due to its ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Applications De Recherche Scientifique
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been used extensively in scientific research to investigate the role of PTPs in various diseases. For example, Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been shown to inhibit the activity of PTP1B, a PTP that is involved in the regulation of insulin signaling and has been implicated in the development of type 2 diabetes. Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has also been used to study the role of PTPs in cancer, where dysregulated PTP activity has been linked to tumor growth and metastasis.
Mécanisme D'action
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate works by binding to the active site of PTPs, preventing them from dephosphorylating their substrates. This leads to the accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways. The exact mechanism by which Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate binds to PTPs is not fully understood, but it is thought to involve the formation of a covalent bond between the sulfonic acid group of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate and a cysteine residue in the active site of the PTP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate are largely dependent on the specific PTP that is inhibited. For example, inhibition of PTP1B by Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate has been shown to improve insulin sensitivity in obese mice, suggesting that Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate may have potential therapeutic applications for type 2 diabetes. Inhibition of other PTPs has been linked to the suppression of tumor growth and metastasis, suggesting that Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate in lab experiments is its specificity for PTPs. By selectively inhibiting PTP activity, Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate allows researchers to investigate the role of these enzymes in various cellular processes. However, one limitation of using Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate is that it may not be effective against all PTPs, and its specificity may vary depending on the concentration used.
Orientations Futures
For research on Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate include investigating its potential therapeutic applications in diseases such as diabetes and cancer. Additionally, further studies are needed to elucidate the exact mechanism by which Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate binds to PTPs and to identify additional PTPs that may be targeted by Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate. Finally, the development of more potent and selective PTP inhibitors, based on the structure of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate, may have important implications for the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate involves the reaction of 4-bromobutane-1-sulfonic acid with 4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridine, followed by purification through recrystallization. The resulting product is a white crystalline powder that is soluble in water and ethanol.
Propriétés
Numéro CAS |
18056-77-4 |
|---|---|
Nom du produit |
Sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate |
Formule moléculaire |
C14H17N2NaO4S3 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
sodium;4-[4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)pyridin-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C14H18N2O4S3.Na/c1-2-16-13(17)12(22-14(16)21)11-5-8-15(9-6-11)7-3-4-10-23(18,19)20;/h5-6,8-9H,2-4,7,10H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
IREUENUIFYGOGL-UHFFFAOYSA-M |
SMILES isomérique |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
SMILES |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
SMILES canonique |
CCN1C(=O)C(=C2C=CN(C=C2)CCCCS(=O)(=O)[O-])SC1=S.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B106495.png)


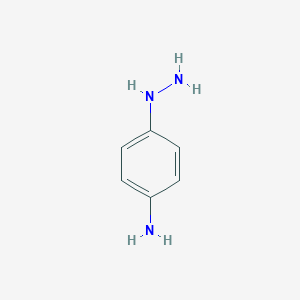
![3-Methylbenzo[b]thiophene](/img/structure/B106505.png)
